Ajugapitin

説明

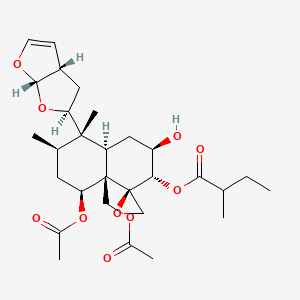

Structure

2D Structure

3D Structure

特性

分子式 |

C29H42O10 |

|---|---|

分子量 |

550.6 g/mol |

IUPAC名 |

[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |

InChI |

InChI=1S/C29H42O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h8-9,15-16,19-24,26,32H,7,10-14H2,1-6H3/t15?,16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1 |

InChIキー |

LHFSTOLZQVESJD-DBNYLVSFSA-N |

異性体SMILES |

CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O |

正規SMILES |

CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O |

製品の起源 |

United States |

Isolation, Identification, and Structural Elucidation of Ajugapitin

Botanical Sources and Geographic Distribution

Ajugapitin is a secondary metabolite found within specific species of the genus Ajuga, which belongs to the Lamiaceae family. The distribution of these plants spans various continents, primarily in temperate regions. researchgate.net

Several species of the Ajuga genus are recognized as sources of this compound and related neo-clerodane diterpenoids.

Ajuga bracteosa : This species is primarily found in the subtropical and temperate regions of the Himalayas, extending from Kashmir to Bhutan, as well as in Pakistan, Afghanistan, China, and Malaysia. journalijar.comcabidigitallibrary.org It grows along roadsides and on open slopes at altitudes of around 1300 to 1500 meters. journalijar.com While A. bracteosa is a rich source of various compounds, including the related 14, 15-dihydrothis compound, its pharmacological potential is often attributed to constituents like this compound. journalijar.comresearchgate.net

Ajuga decumbens : This plant is widely distributed across China, Japan, and Korea. scispace.combiomedres.us It is a perennial herb utilized in folk medicine and has been the subject of significant phytochemical investigation, leading to the isolation of numerous diterpenoids. scispace.comresearchgate.netnih.govnih.gov

Ajuga chamaepitys : Commonly known as ground pine or yellow bugle, this species is native to central and southern Europe, the eastern Mediterranean region, and North Africa. wikipedia.orgphytoneuron.net It is recognized for producing this compound and its derivative, 14,15-dihydrothis compound (B14767133). brieflands.com

| Species | Common Name | Primary Geographic Distribution | Relevant Compounds Isolated |

|---|---|---|---|

| Ajuga bracteosa | Bungle | Himalayan regions (Kashmir to Bhutan), Pakistan, Afghanistan, China, Malaysia journalijar.comcabidigitallibrary.org | 14, 15-dihydrothis compound, 14-hydro-15-hydroxy this compound journalijar.com |

| Ajuga decumbens | Decumbent Bugle | China, Japan, Korea scispace.combiomedres.us | Phytoecdysteroids, Diterpenoids biomedres.usresearchgate.net |

| Ajuga chamaepitys | Ground Pine, Yellow Bugle | Europe, Mediterranean region, North Africa wikipedia.orgphytoneuron.net | This compound, 14,15-dihydrothis compound brieflands.com |

Bioactive compounds in the Ajuga genus can be found in various plant organs, including the roots, stems, leaves, and flowers, though their concentration and composition can differ significantly between parts. mdpi.com For the isolation of this compound and similar diterpenoids, researchers have utilized different parts of the plant. Studies frequently report the use of the whole plant or the aerial parts (leaves and stems) for extraction, as these parts are rich in secondary metabolites. researchgate.netbrieflands.comnih.gov For instance, the isolation of this compound has been documented from the aerial parts of Ajuga chamaecistus (a related species), while investigations on A. decumbens have often used the entire herb. researchgate.netbrieflands.com

Extraction Methodologies from Plant Matrix

The initial step in isolating this compound involves its extraction from the dried and powdered plant material. This process is designed to efficiently remove the target compound from the complex plant matrix.

Solvent extraction is the most common method for obtaining crude extracts containing this compound. The choice of solvent is critical and is based on the polarity of the target compound. Diterpenoids like this compound are typically extracted using organic solvents of medium polarity.

Commonly employed techniques include:

Maceration : This simple technique involves soaking the powdered plant material in a selected solvent for an extended period (e.g., 48-72 hours) at room temperature, with occasional agitation. mdpi.comnih.gov

Reflux Extraction : To enhance extraction efficiency, the plant material is boiled with the solvent under reflux, a process that accelerates the dissolution of the target compounds. nih.gov

Solvents such as methanol (B129727), ethanol (B145695), dichloromethane, and mixtures thereof (e.g., dichloromethane/methanol 1:1) are frequently used to prepare the initial crude extract from Ajuga species. nih.govijcrt.orgmdpi.com For example, a crude methanol extract of Ajuga bracteosa has been used as a starting point for the isolation of various compounds. journalijar.com

To maximize the yield of this compound, extraction parameters must be carefully optimized. The efficiency of the extraction is influenced by several factors that can be adjusted to improve the recovery of the target compounds. openresearchafrica.org Methodologies such as Response Surface Methodology (RSM) are often employed to systematically optimize these conditions. mdpi.comfanres.org

Key parameters for optimization include:

Solvent Concentration : The ratio of solvent to water can significantly impact yield. For instance, aqueous ethanol solutions (e.g., 50-80%) are often more effective than pure ethanol or water alone for extracting phenolic and diterpenoid compounds. openresearchafrica.orgmdpi.commdpi.com

Temperature : Higher temperatures generally increase the solubility and diffusion rate of the target compounds, but excessive heat can cause degradation. mdpi.com Optimal temperatures often range between 45°C and 80°C. openresearchafrica.org

Extraction Time : A longer extraction time can lead to a higher yield, but there is a point of diminishing returns after which no significant increase is observed. mdpi.comnih.gov

Solid-to-Solvent Ratio : This ratio affects the concentration gradient that drives the extraction. A higher solvent volume can enhance extraction but may also be less efficient in terms of solvent use. openresearchafrica.orgnih.gov

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| Solvent Type | Ethanol, Methanol, Dichloromethane, Aqueous mixtures | Selected based on the polarity of this compound to ensure maximum solubility. nih.govmdpi.com |

| Solvent Concentration | 50-80% aqueous solutions | Optimizes solvent polarity for enhanced extraction of target compounds while minimizing extraction of undesirable substances. openresearchafrica.org |

| Temperature | 45°C - 80°C | Increases solubility and diffusion; must be controlled to prevent thermal degradation of the compound. openresearchafrica.orgmdpi.com |

| Time | 90 - 240 minutes | Ensures sufficient time for the solvent to penetrate the plant matrix and dissolve the target compound. openresearchafrica.orgmdpi.com |

| Solid-to-Liquid Ratio | 1:20 to 1:50 g/mL | Affects the concentration gradient; a higher ratio can improve extraction efficiency up to a certain point. openresearchafrica.orgnih.gov |

Purification Techniques for this compound Enrichment

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate this compound in a pure form. Chromatographic methods are central to this stage.

The typical purification workflow involves:

Solvent Partitioning : The crude extract is first partitioned between immiscible solvents of different polarities (e.g., hexane (B92381), ethyl acetate (B1210297), and water) to achieve a preliminary separation of compounds into different fractions based on their solubility.

Column Chromatography (CC) : This is the primary technique for separating the components within a fraction. The fraction containing this compound is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel or Sephadex. jmp.ir

Elution : A solvent or a gradient of solvents (mobile phase) is passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected sequentially.

Thin-Layer Chromatography (TLC) : The collected fractions are monitored by TLC to identify which ones contain the target compound by comparing their retention factor (Rf) values to a standard, if available. nih.govpreprints.org Fractions containing the compound of interest are then pooled.

Further Purification : The pooled fractions may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve the desired level of purity. nih.gov

Once a pure compound is isolated, its structure is elucidated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography. researchgate.netnih.govmdpi.com

Chromatographic Separations

Chromatographic techniques are pivotal in the purification of this compound, leveraging the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Column Chromatography: This fundamental technique is often employed as an initial purification step. The crude plant extract is loaded onto a column packed with a solid adsorbent, typically silica gel. A solvent or a gradient of solvents is then passed through the column, and fractions are collected. The separation is based on the polarity of the compounds, with different components of the extract moving through the column at different rates. For the isolation of neo-clerodane diterpenoids like this compound from Ajuga species, silica gel column chromatography is a common practice to obtain fractions of varying polarity. These fractions are then typically analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound for further purification.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and is a crucial tool for the fine purification of this compound. Reversed-phase HPLC, in particular, has been successfully used for the isolation and semi-preparative fractionation of neo-clerodane diterpenes from Ajuga remota, including this compound. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and methanol or acetonitrile (B52724). The separation is based on the hydrophobicity of the compounds.

Preparative HPLC: For obtaining larger quantities of pure this compound for structural elucidation and biological studies, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Table 1: Exemplar Chromatographic Conditions for this compound Isolation

| Parameter | Column Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel | Reversed-Phase C18 |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | Gradient of methanol and water |

| Detection | TLC analysis of fractions | UV Detector |

Other Fractionation Methods

While chromatography is the primary tool, other fractionation methods may be used in the preliminary stages of isolation. These can include solvent-solvent partitioning, where the crude extract is partitioned between two immiscible solvents of different polarities (e.g., hexane and methanol) to achieve a preliminary separation of compounds based on their solubility.

Advanced Spectroscopic and Analytical Methods for Structural Characterization

Once a pure sample of this compound is obtained, a suite of advanced spectroscopic and analytical techniques is employed to determine its precise chemical structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are all crucial for assigning protons to their specific locations in the molecule.

¹³C NMR (Carbon-13 NMR): This provides information about the number of different types of carbon atoms in the molecule and their chemical environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR experiments are essential for assembling the complete structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

The structure of this compound has been determined through the comprehensive analysis of such 1D and 2D NMR data. researchgate.net

Mass Spectrometry (MS, HRMS, MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

MS (Mass Spectrometry): Determines the mass-to-charge ratio (m/z) of the molecular ion, giving the molecular weight of this compound. The molecular formula of this compound is C₂₉H₄₂O₁₀. biomedres.us

HRMS (High-Resolution Mass Spectrometry): Provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the number of carbon, hydrogen, and oxygen atoms.

MS/MS (Tandem Mass Spectrometry): Involves fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information, helping to identify characteristic functional groups and substructures within the this compound molecule.

X-ray Crystallography (for related compounds and derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. While there are no specific reports of a single-crystal X-ray diffraction analysis for this compound itself, this technique has been instrumental in determining the absolute stereochemistry of many related neo-clerodane diterpenoids. The structural information obtained from these related compounds provides a strong basis for confirming the stereochemical assignments of this compound made through other spectroscopic methods.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

These techniques are used to investigate the stereochemistry of chiral molecules like this compound.

Optical Rotation: Chiral molecules rotate the plane of plane-polarized light. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. The reported optical rotation for this compound is [α]D²⁰: –70.3° (in CHCl₃), indicating that it is levorotatory. biomedres.us

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. CD spectroscopy is particularly useful for determining the absolute configuration of stereocenters, especially when combined with theoretical calculations. The absolute configurations of new neo-clerodane diterpenoids isolated alongside this compound have been determined using CD spectral data, highlighting its importance in this class of compounds. nih.gov

Biosynthesis and Biogenetic Studies of Ajugapitin

Proposed Biogenetic Pathways for Ajugapitin and Related Clerodane Diterpenoids

The biogenesis of the clerodane skeleton, the core structure of this compound, is believed to originate from geranylgeranyl pyrophosphate (GGPP). nih.gov The proposed pathway involves several key transformations. Initially, a proton-initiated cyclization of GGPP is catalyzed by diterpene synthases to form a labdane-type bicyclic intermediate, such as copalyl pyrophosphate (CPP). nih.govnih.gov

From this labdane (B1241275) precursor, the characteristic clerodane framework is formed through a significant skeletal rearrangement. This rearrangement involves a series of concerted or stepwise migrations of a methyl group and a hydride. nih.gov

Concerted Pathway: A direct migration process, for instance involving a C-4α to C-5α methyl group shift, leads to the formation of a clerodane-type intermediate, typically resulting in trans-fused clerodanes. nih.gov

Stepwise Pathway: An alternative route involves a "pause" at a halimane-type carbocation intermediate. This stepwise process allows for greater stereochemical diversity and is proposed as the route leading to cis-fused clerodanes, which constitute a significant portion of the clerodane family. nih.govresearchgate.net

Following the formation of the basic clerodane skeleton, a series of oxidative modifications, such as hydroxylations, epoxidations, and esterifications, are carried out by various enzymes to produce the vast array of naturally occurring clerodane diterpenoids, including this compound. nih.gov

Precursors and Intermediate Metabolites in the Biosynthetic Route

The construction of this compound begins with simple five-carbon building blocks that are assembled into the final twenty-carbon diterpenoid structure.

The primary precursors for all terpenoids, including this compound, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govmdpi.com Plants synthesize these fundamental C5 units through two distinct pathways:

The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway starts from acetyl-CoA. nih.govmdpi.com It is generally responsible for producing precursors for sesquiterpenes and triterpenes.

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.govnih.gov It is the primary source of precursors for monoterpenes, diterpenes (like this compound), and carotenoids.

IPP and DMAPP are then sequentially condensed to form larger isoprenoid diphosphates. For diterpenoids, one DMAPP molecule is combined with three IPP molecules by the enzyme geranylgeranyl diphosphate synthase (GGPPS) to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP). researchgate.net

Key intermediates in the subsequent formation of the this compound skeleton include:

Geranylgeranyl Pyrophosphate (GGPP): The universal C20 precursor for all diterpenoids. nih.gov

Labdane-type Diphosphate (e.g., Copalyl Diphosphate): The initial bicyclic intermediate formed from the cyclization of GGPP. nih.govnih.gov

Clerodane Carbocation: A rearranged carbocation intermediate that serves as the direct precursor to the clerodane skeleton. nih.gov

| Metabolite | Carbon No. | Role in Pathway | Originating Pathway |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5 | Universal Isoprenoid Building Block | MVA / MEP |

| Dimethylallyl Diphosphate (DMAPP) | C5 | Universal Isoprenoid Building Block | MVA / MEP |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Direct Precursor to Diterpenoids | Condensation of IPP and DMAPP |

| Labdane-type Intermediate | C20 | First Bicyclic Intermediate | Cyclization of GGPP |

| Clerodane Skeleton | C20 | Core Structure of this compound | Rearrangement of Labdane Intermediate |

Key Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of this compound is a multi-step process governed by several classes of enzymes, each with a specific catalytic function.

The initial and committing steps in diterpenoid biosynthesis are catalyzed by diterpene synthases (diTPSs) , also known as diterpene cyclases. nih.gov These enzymes are responsible for converting the linear precursor GGPP into the diverse range of cyclic diterpene skeletons. They are typically divided into two classes based on their mechanism:

Class II diTPSs: These enzymes initiate the reaction by protonating the terminal double bond of GGPP, leading to the formation of a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govcimap.res.in

Class I diTPSs: These enzymes catalyze the subsequent reactions, which involve the ionization of the diphosphate ester, followed by further cyclization and rearrangement reactions to generate the final hydrocarbon skeleton. nih.govcimap.res.in

Following the formation of the core clerodane structure, cytochrome P450-dependent monooxygenases (CYP450s) play a crucial role in the "decoration" phase. nih.gov These enzymes introduce functional groups, such as hydroxyl (-OH), epoxide, and carbonyl groups, at various positions on the clerodane skeleton. This oxidative tailoring is responsible for the immense structural diversity observed within the clerodane family and ultimately defines the specific identity and biological activity of compounds like this compound.

Other enzyme classes, such as transferases , may be involved in final modification steps, for example, by adding acyl or glycosyl groups.

| Enzyme Class | Abbreviation | Function | Catalytic Mechanism |

|---|---|---|---|

| Diterpene Synthases | diTPS | Formation of the core carbon skeleton from GGPP | Protonation-initiated cyclization (Class II) and carbocation-driven cyclization/rearrangement (Class I) |

| Cytochrome P450 Monooxygenases | CYP450s | Oxidative modification (hydroxylation, epoxidation, etc.) of the skeleton | Heme-cofactor-mediated oxygen activation and insertion |

| Transferases | - | Addition of functional groups (e.g., acyl groups) | Transfer of a specific chemical group from a donor molecule to the diterpenoid |

Genetic Basis and Regulation of Biosynthetic Enzymes

The production of this compound is under tight genetic control. The enzymes responsible for its biosynthesis are encoded by specific genes whose expression is precisely regulated. While the complete genetic blueprint for this compound is not yet known, research on other plant terpenoids provides a general model.

The expression of biosynthetic genes is often controlled by transcription factors (TFs) . researchgate.net These are regulatory proteins that bind to specific regions of the DNA to activate or repress the transcription of target genes. Families of transcription factors like MYB, bHLH, and WRKY are known to be key regulators of terpenoid biosynthesis pathways in many plants. researchgate.net They can coordinate the expression of multiple genes in the pathway, allowing the plant to efficiently produce specific compounds in response to developmental or environmental cues.

In some plants, genes for a specific metabolic pathway are located together on the chromosome in what is known as a biosynthetic gene cluster . cimap.res.in This co-localization facilitates the co-regulation and inheritance of the entire pathway. It is plausible that the genes for this compound biosynthesis in Ajuga species are also organized in such a cluster.

Biotechnological studies on Ajuga species, while often focused on other compounds like phytoecdysteroids, have demonstrated that genetic modification is possible, opening the door for future research to identify and manipulate the genes involved in this compound production. researchgate.net

Tissue-Specific Production and Accumulation within Ajuga Plants (e.g., root vs. leaf)

The biosynthesis and storage of secondary metabolites like this compound are often localized to specific tissues or organs within the plant. This tissue-specific accumulation is a common strategy for plants to optimize defense or signaling functions.

In the genus Ajuga, bioactive compounds, including neo-clerodane diterpenoids, are found in both the roots and the aerial parts (leaves and stems) of the plant. mdpi.comnih.gov However, the concentration and profile of these compounds can vary significantly between different organs. For instance, studies on Ajuga bracteosa have shown differences in the elemental composition of leaves and roots, indicating distinct metabolic activities in these tissues. researchgate.net

While specific data on the exact site of this compound biosynthesis and accumulation is limited, it is likely that its production is confined to particular cell types, such as glandular trichomes on the leaf surface or specialized cells within the roots. The final compound may be synthesized at one site and then transported to another for storage. This differential accumulation between roots and leaves has implications for harvesting practices and for understanding the ecological role of the compound.

Factors Influencing this compound Biosynthesis and Yield in Cultivated and Wild Species

Genetic Factors: The primary determinant of a plant's capacity to produce this compound is its genetic makeup. Different species or even different geographic populations (ecotypes) of the same Ajuga species can exhibit significant variation in their secondary metabolite profiles.

Environmental Factors: A plant's surroundings play a critical role in modulating the biosynthesis of secondary metabolites. Key environmental factors include:

Edaphic Factors: Soil characteristics, including soil type, pH, and nutrient availability, are crucial for plant health and can impact the allocation of resources towards secondary metabolism. researchgate.net

Biotic Factors: Interactions with other organisms, such as herbivory or pathogen attack, can act as elicitors, triggering an increased production of defensive compounds like clerodane diterpenoids.

In controlled settings like plant cell cultures, the yield of related metabolites in Ajuga has been successfully enhanced through the application of elicitors like methyl jasmonate or by feeding precursor molecules, suggesting that these strategies could also be effective for increasing this compound production. mdpi.comnih.gov

| Factor Type | Specific Factor | Potential Effect on this compound Yield |

|---|---|---|

| Internal | Genotype | Determines the baseline capacity for production; significant variation between species/ecotypes. |

| Developmental Stage | Concentrations can vary with plant age and between different growth phases. | |

| External (Environmental) | Climatic (Light, Temperature, Water) | Stressful conditions can either enhance or decrease production depending on the specific stressor. |

| Edaphic (Soil Nutrients, pH) | Nutrient availability affects the balance between primary and secondary metabolism. | |

| Biotic (Herbivory, Pathogens) | Often acts as an elicitor, inducing higher production as a defense response. |

Synthetic Chemistry and Analogue Development of Ajugapitin

Strategies Towards Total Synthesis of Ajugapitin and Its Complex Core

The total synthesis of highly oxygenated and stereochemically rich diterpenoids, such as this compound, typically involves sophisticated strategies to construct their characteristic polycyclic frameworks and establish numerous contiguous stereogenic centers. For other neo-clerodane diterpenoids, such as salvinorin A and methyl barbascoate, total syntheses have been achieved using diverse tactics. guidetopharmacology.orgnih.govplantaedb.complos.orgnih.gov

Common strategies employed in the synthesis of complex polycyclic natural products include:

Retrosynthetic Analysis: This involves working backward from the target molecule to identify simpler, commercially available starting materials and logical bond disconnections. cdutcm.edu.cn

Key Transformations: The construction of the decalin framework, a common feature in many clerodane diterpenoids, and the incorporation of multiple chiral centers are critical. nih.gov For example, intramolecular Diels-Alder reactions have been successfully employed as key, highly diastereoselective transformations in the total synthesis of salvinorin A. plantaedb.complos.org Other approaches may involve reductive cyclizations to form rings and introduce specific oxygenation patterns. nih.gov The presence of sensitive functional groups, such as the furofuran and spiro-epoxide systems in this compound, necessitates careful selection of reaction conditions and protecting group strategies.

The inherent complexity of this compound's structure, with its multiple fused rings and numerous stereocenters, suggests that any successful total synthesis would likely involve a multi-step sequence requiring precise control over regio- and stereoselectivity. The high structural diversity and complexity of many natural products, including some from the Ajuga genus, can make their chemical synthesis unprofitable compared to isolation from natural sources. cdutcm.edu.cn

Semi-Synthetic Modifications from Isolated this compound

Semi-synthesis involves chemical modifications of naturally occurring substances. nih.gov For this compound, this approach could be particularly relevant given its natural abundance in certain Ajuga species. Semi-synthetic modifications can be pursued to confirm structural assignments, improve biological properties, or generate analogues with altered activities.

Evidence of semi-synthetic work related to this compound comes from the isolation studies where compounds like 14,15-dihydrothis compound (B14767133) and 14-hydro-15-hydroxythis compound have been identified alongside this compound. nih.gov These compounds may represent natural derivatives or products formed through mild chemical transformations during the isolation process, suggesting potential avenues for targeted semi-synthetic routes. For instance, catalytic hydrogenation of a related compound, ajugachin B, to yield 14,15-dihydroajugachin B, whose NMR data matched the isolated compound, exemplifies how semi-synthesis can be used for structural confirmation and production of related natural variants. acs.org

Such modifications typically involve selective functional group transformations on the isolated natural product, such as:

Hydrogenation: Reduction of double bonds to introduce saturation, as seen in the formation of dihydro-derivatives.

Esterification/De-esterification: Modification of existing ester groups or introduction of new ones.

Oxidation/Reduction: Selective manipulation of hydroxyl groups or other oxidizable/reducible functionalities.

The advantage of semi-synthesis lies in starting with a pre-formed complex scaffold, which can bypass the challenges of de novo total synthesis.

Design and Synthesis of this compound Derivatives and Analogues

The design and synthesis of derivatives and analogues of natural products like this compound are crucial for exploring structure-activity relationships (SAR) and potentially developing compounds with improved potency, selectivity, or other desirable properties. While specific examples for this compound derivatives are limited in the provided search results, the general principles applied to other complex natural products would be relevant.

The process typically involves:

Structural Simplification: Identifying and synthesizing simpler core structures that retain key pharmacophoric elements.

Peripheral Modifications: Introducing various substituents or modifying existing functional groups on the this compound scaffold to probe their impact on biological activity. This has been extensively done for other diterpenoids like salvinorin A. plantaedb.com

Bioisosteric Replacement: Substituting certain atoms or groups with others that have similar size, shape, and electronic properties to modulate activity or metabolic stability.

Fragment-Based Design: Breaking the complex molecule into smaller, simpler fragments that can be synthesized and then reassembled or linked.

The synthesis of such derivatives often utilizes established organic reactions, including coupling reactions, functional group interconversions, and cyclizations, aiming for efficient and selective transformations.

Stereoselective and Enantioselective Synthetic Methodologies

This compound, as a natural product with numerous chiral centers, necessitates highly stereoselective and enantioselective synthetic methodologies for its total synthesis or the synthesis of its chiral derivatives. Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction.

Key approaches relevant to the synthesis of complex chiral molecules like this compound include:

Diastereoselective Reactions: Utilizing existing stereocenters within a molecule to control the formation of new ones. For neo-clerodane diterpenoids, this often involves diastereoface-selective reactions on rigid ring systems or diastereoselective cyclizations. nih.gov

Asymmetric Catalysis: Employing chiral catalysts to induce asymmetry in reactions involving achiral or prochiral starting materials. This is a powerful strategy for achieving high enantiomeric excess without the need for stoichiometric chiral auxiliaries. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a reaction, followed by its removal.

Chiral Pool Synthesis: Starting from naturally occurring enantiomerically pure compounds (chiral pool) and transforming them into the desired target molecule while preserving their stereochemistry.

The intricate three-dimensional architecture of this compound demands precise control over each newly formed stereocenter to ensure the correct absolute and relative configurations, which are critical for its potential biological function.

Evaluation of Synthetic Route Efficiency, Yields, and Scalability

The evaluation of a synthetic route's efficiency, yields, and scalability is paramount, especially for compounds with potential pharmaceutical or industrial applications. For complex natural products like this compound, these factors often determine the feasibility of large-scale production.

Key considerations include:

Step Economy: Minimizing the number of synthetic steps, which reduces costs, time, and waste.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product, reducing byproduct formation.

Reagent and Solvent Choice: Selecting environmentally benign and cost-effective reagents and solvents, aligning with green chemistry principles.

Scalability: Assessing the practicality of translating a laboratory-scale synthesis to larger, industrial scales. This involves evaluating reaction conditions, purification procedures, and safety aspects. plantaedb.complos.org Route scouting plays a crucial role in identifying the most cost-effective, efficient, and scalable synthetic pathways. plantaedb.complos.org

While specific data on the efficiency, yields, or scalability of this compound's synthesis are not detailed in the provided information, the general challenges in synthesizing complex diterpenoids suggest that achieving high yields and scalability would be a significant undertaking. The complexity of these molecules can make their chemical synthesis less economically viable than their isolation from natural sources. cdutcm.edu.cn

Pharmacological Activities: Pre Clinical and Mechanistic Investigations

Insect Antifeedant and Insecticidal Activity

Plants of the Ajuga genus are known to contain a variety of secondary metabolites, including clerodane diterpenoids like Ajugapitin and phytoecdysteroids, which are recognized for their antifeedant and insecticidal properties. mdpi.comresearchgate.net Investigations into these activities have primarily utilized extracts from the plant, providing insights into the potential role of its constituent compounds.

Efficacy against Phytophagous Insects (e.g., Spodoptera littoralis larvae, Athalia rosae ruficornis)

Studies have demonstrated the significant efficacy of Ajuga extracts against the phytophagous insect Spodoptera littoralis (African cotton leafworm). Research on Ajuga iva crude leaf extract showed notable effects on the mortality and development of S. littoralis larvae. mdpi.comresearchgate.net When first-instar larvae were fed leaves treated with the extract, a dose-dependent increase in mortality was observed. mdpi.com Similarly, third-instar larvae experienced a significant decrease in weight gain and relative growth rate, leading to low survival rates. researchgate.net

While this compound is a known clerodane diterpenoid found in Ajuga species, specific studies isolating this compound and testing its direct efficacy against Spodoptera littoralis or the turnip sawfly, Athalia rosae ruficornis, are not detailed in the available literature. The observed antifeedant and insecticidal effects are attributed to the synergistic action of compounds within the extract. mdpi.comresearchgate.net

| Parameter | Concentration | Observed Effect | Source |

|---|---|---|---|

| First-Instar Mortality | 50 µg/µL | 36% mortality | mdpi.com |

| First-Instar Mortality | 100 µg/µL | 70% mortality | mdpi.com |

| First-Instar Mortality | 250 µg/µL | 87% mortality (compared to 6% in controls) | mdpi.com |

| Third-Instar Weight Gain | 50 µg/µL | 52% decrease | researchgate.net |

| Third-Instar Weight Gain | 100 µg/µL | 44% decrease | researchgate.net |

| Third-Instar Weight Gain | 250 µg/µL | 30% decrease | researchgate.net |

Cellular and Molecular Responses in Target Pests

Mechanistic investigations into the effects of Ajuga extracts on target pests have revealed significant cellular disruptions. In S. littoralis larvae treated with A. iva crude leaf extract at a concentration of 250 µg/µL, notable damage to the midgut epithelium was observed. mdpi.comresearchgate.net The effects included a reduction in gut size, relocation of cell nuclei, and abnormal organization of actin-filaments. researchgate.net

The innate immune system of insects, which comprises both cellular and humoral responses, is the primary defense against foreign pathogens and toxins. openresearchlibrary.orgresearchgate.net Cellular responses involve processes like phagocytosis and encapsulation, while humoral responses include the secretion of antimicrobial peptides. nih.gov The cellular damage observed in S. littoralis suggests that compounds within the Ajuga extract interfere with fundamental physiological processes. However, specific studies detailing the molecular pathways and cellular receptors that this compound alone interacts with in target pests are currently lacking in the scientific literature.

Antioxidant Activity

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The antioxidant potential of Ajuga extracts has been quantified using several standard in vitro assays. These methods measure the ability of the extract's components to scavenge free radicals or reduce oxidized intermediates.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Methanolic extracts of Ajuga reptans showed significant, dose-dependent free radical scavenging activity against the DPPH radical, with a reported EC₅₀ value of 135.78 ± 4.12 µg/mL. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The A. reptans extract also demonstrated scavenging activity against the ABTS radical cation, with a Trolox equivalent antioxidant capacity (TEAC) of 0.29 ± 0.01 mM Trolox/mg extract. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Extracts from Ajuga chamaepitys have been evaluated using this method, showing an EC₅₀ value of 491.6 ± 2 µg/mL, indicating their capacity to donate electrons. nih.gov

Currently, there is no specific data available from studies that have isolated this compound and measured its activity in DPPH, ABTS, or FRAP assays.

| Ajuga Species | Assay | Result | Source |

|---|---|---|---|

| Ajuga reptans | DPPH | EC₅₀ = 135.78 ± 4.12 µg/mL | nih.gov |

| Ajuga reptans | ABTS | 0.29 ± 0.01 mM Trolox/mg extract | nih.gov |

| Ajuga chamaepitys | DPPH | IC₅₀ = 483.6 ± 41.4 µg/mL | nih.gov |

| Ajuga chamaepitys | ABTS | IC₅₀ = 127.4 ± 20.2 µg/mL | nih.gov |

| Ajuga chamaepitys | FRAP | EC₅₀ = 491.6 ± 2 µg/mL | nih.gov |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive oxygen species (ROS) are critical signaling molecules, but excessive levels can lead to oxidative stress and cellular damage. mdpi.com Certain natural compounds can modulate intracellular ROS levels, representing a key mechanism of antioxidant action. Research on a methanolic extract of Ajuga reptans, along with its major phenylpropanoid and iridoid constituents, demonstrated an ability to reduce ROS levels in several cancer cell lines. nih.govunescochairsalerno.it This suggests that compounds within the extract can influence cellular redox homeostasis. However, specific investigations into the capacity of isolated this compound to modulate intracellular ROS levels have not been reported.

Anti-inflammatory Activity

To determine the anti-inflammatory potential of this compound, a series of established preclinical investigations would be required.

In Vitro Cellular Models of Inflammation (e.g., LPS-stimulated cells)

A primary method to assess anti-inflammatory effects is through the use of in vitro cellular models. Macrophage cell lines, such as RAW 264.7, are commonly stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory response. nih.govmdpi.comresearchgate.net The investigation would involve treating these LPS-stimulated cells with varying concentrations of pure this compound to observe any reduction in the inflammatory cascade. A significant decrease in inflammatory markers compared to untreated, LPS-stimulated cells would suggest potential anti-inflammatory properties. nih.govnih.gov

Inhibition of Pro-inflammatory Mediators and Cytokines

Following the cellular model studies, the next step would be to quantify the effect of this compound on specific molecules that mediate inflammation. Key pro-inflammatory mediators include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.govresearchgate.net Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are also crucial targets. nih.govmdpi.comnih.govmdpi.com The culture medium from this compound-treated, LPS-stimulated cells would be analyzed to measure the levels of these molecules. A dose-dependent reduction in the production of these mediators and cytokines would provide evidence of this compound's anti-inflammatory activity. mdpi.com

Enzymatic Targets (e.g., Cyclooxygenase (COX) enzyme inhibition)

The underlying mechanism of anti-inflammatory action often involves the inhibition of specific enzymes. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical in synthesizing prostaglandins (B1171923) that drive inflammation. nih.govwikipedia.orgijnrd.orgimpactfactor.org An enzymatic assay would be performed to directly measure the ability of this compound to inhibit the activity of both COX-1 and COX-2. nih.gov Determining whether this compound is a selective COX-2 inhibitor would be of significant interest, as this selectivity can be associated with fewer gastrointestinal side effects compared to non-selective NSAIDs. wikipedia.orgijnrd.org

Cytotoxic and Anticancer Activity

Evaluating the potential of this compound as an anticancer agent would involve assessing its toxicity towards cancer cells and understanding the mechanisms by which it may induce cell death.

In Vitro Efficacy against Diverse Cancer Cell Lines

To screen for cytotoxic activity, this compound would be tested against a panel of diverse human cancer cell lines. This panel would ideally include cell lines from various cancer types, such as HT29 (colorectal adenocarcinoma), K562 (chronic myelogenous leukemia), B16 (melanoma), A375 (melanoma), HeLa (cervical carcinoma), and A549 (alveolar adenocarcinoma). nih.govresearchgate.netresearchgate.netopenaccesspub.org The efficacy of this compound would be quantified by determining its IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

Table 1: Hypothetical Cytotoxic Activity of this compound (IC50 Values in µM)

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Adenocarcinoma | Data N/A |

| K562 | Chronic Myelogenous Leukemia | Data N/A |

| B16 Melanoma | Melanoma | Data N/A |

| A375 Melanoma | Melanoma | Data N/A |

| HeLa | Cervical Carcinoma | Data N/A |

| A549 | Alveolar Adenocarcinoma | Data N/A |

Note: This table is for illustrative purposes only. No specific IC50 data for this compound was found in the literature search.

Mechanistic Pathways of Cytotoxicity (e.g., apoptosis induction, cell cycle modulation)

If this compound demonstrates significant cytotoxicity, further studies would be necessary to uncover its mechanism of action. One common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death. mdpi.comresearchgate.netnih.govnih.gov This could be investigated by treating cancer cells with this compound and then using techniques like flow cytometry to detect markers of apoptosis.

Another key mechanism is the modulation of the cell cycle. mdpi.comresearchgate.netnih.govmdpi.com Many chemotherapeutic agents work by causing cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating. nih.govmdpi.com This effect can also be analyzed using flow cytometry. Uncovering these mechanistic pathways is crucial for understanding how this compound might exert any potential anticancer effects.

Differential Sensitivity and Selectivity Across Cancer Cell Types

Pre-clinical investigations into the cytotoxic potential of compounds derived from the Ajuga genus have revealed differential sensitivity and selectivity across various cancer cell lines. Extracts and isolated compounds from these plants have demonstrated varied efficacy, suggesting that their anticancer activity is dependent on both the specific compound and the cancer cell type.

A methanolic fraction from Ajuga bracteosa showed significant cytotoxic activity against both MCF-7 breast adenocarcinoma and Hep-2 larynx carcinoma cell lines. nih.gov Notably, the concentration required to inhibit 50% of cell growth (IC50) was lower for Hep-2 cells (5 µg/ml) compared to MCF-7 cells (10 µg/ml), indicating a greater sensitivity of the larynx carcinoma cells to this particular extract. nih.gov

Further studies using transgenic plants of Ajuga bracteosa provided a broader view of this differential activity. Extracts from these plants were tested against a panel of six human cancer cell lines, with one transgenic line (ABRL3) showing the most potent effects. The IC50 values indicated the highest sensitivity in hepatocellular carcinoma (LM3) and liver cancer (HepG2) cell lines, with moderate effects on lung (A549) and colon (HT29) carcinoma. Breast cancer cell lines (MCF-7 and MDA-MB-231) were found to be the least sensitive to the extract. researchgate.net

Similarly, an investigation of three different Ajuga species (A. genevensis, A. chamaepitys, and A. laxmannii) on murine colon carcinoma (C26) and melanoma (B16.F10) cells confirmed this pattern of selectivity. The ethanolic extract of A. laxmannii exhibited the strongest inhibitory effect on both cell lines, but with a more pronounced effect on the C26 colon carcinoma cells. frontiersin.org In contrast, some compounds show no cytotoxicity; a study on the n-butanolic fraction of Ajuga chamaecistus found no cytotoxic effects against T47D (breast), HT-29 (colon), and Caco-2 (colon) cancer cell lines, highlighting the selectivity of these natural products. researchgate.net

| Source (Species/Compound) | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|---|

| A. bracteosa (Methanolic Fraction) | Hep-2 | Larynx Carcinoma | 5 | nih.gov |

| A. bracteosa (Methanolic Fraction) | MCF-7 | Breast Adenocarcinoma | 10 | nih.gov |

| A. bracteosa (Transgenic Line ABRL3) | LM3 | Hepatocellular Carcinoma | 46.2 | researchgate.net |

| A. bracteosa (Transgenic Line ABRL3) | HepG2 | Liver Cancer | 57.1 | researchgate.net |

| A. bracteosa (Transgenic Line ABRL3) | A549 | Lung Carcinoma | 72.4 | researchgate.net |

| A. bracteosa (Transgenic Line ABRL3) | HT29 | Colon Carcinoma | 73.3 | researchgate.net |

| A. bracteosa (Transgenic Line ABRL3) | MCF-7 | Breast Cancer | 98.7 | researchgate.net |

| A. bracteosa (Transgenic Line ABRL3) | MDA-MB-231 | Breast Cancer | 97.1 | researchgate.net |

| A. laxmannii (Ethanolic Extract) | C26 | Murine Colon Carcinoma | 176.3 | frontiersin.org |

| A. laxmannii (Ethanolic Extract) | B16.F10 | Murine Melanoma | 236.8 | frontiersin.org |

Antimicrobial Activity

Compounds derived from the Ajuga genus have demonstrated notable antibacterial properties. The hydroethanolic extract of Ajuga iva has shown potent antibacterial qualities, particularly against Staphylococcus aureus. Similarly, methanolic extracts from the leaves of A. iva exhibited promising activity against both Staphylococcus aureus and Pseudomonas aeruginosa.

A related compound, 14, 15-dihydrothis compound, isolated from the aerial parts of Ajuga bracteosa, was tested against various pathogenic bacteria. It showed maximum antibacterial activity against Escherichia coli, with a zone of inhibition of 25.0 ± 1.4 mm. The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 500 to 1000 µg/ml, confirming its potential as an antibacterial agent.

| Source (Species/Compound) | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| Ajuga iva (Hydroethanolic Extract) | Staphylococcus aureus BLACT | Potent antibacterial quality | |

| Ajuga iva (Methanolic Extract) | Staphylococcus aureus | Promising antibacterial activity | |

| Ajuga iva (Methanolic Extract) | Pseudomonas aeruginosa | Promising antibacterial activity | |

| 14, 15-dihydrothis compound (from A. bracteosa) | Escherichia coli | Zone of inhibition: 25.0 ± 1.4 mm | |

| 14, 15-dihydrothis compound (from A. bracteosa) | Various pathogenic bacteria | MIC value: 500-1000 µg/ml |

In addition to antibacterial effects, extracts from the Ajuga genus possess significant antifungal properties. The hydroethanolic extract of Ajuga iva revealed potent antifungal activity against Candida parapsilosis. frontiersin.org Further supporting these findings, methanolic leaf extracts of the same species were effective against fungal species like Aspergillus clavatus and Aspergillus niger. Studies on Ajuga remota have also highlighted the antifungal potential of its extracts, with the petroleum ether fraction being the most effective against tested fungal pathogens. researchgate.net Ethanolic extracts of Ajuga laxmannii have demonstrated a potent antifungal effect against Candida albicans. frontiersin.org

| Source (Species) | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| Ajuga iva (Hydroethanolic Extract) | Candida parapsilosis | Potent antifungal quality | frontiersin.org |

| Ajuga iva (Methanolic Extract) | Aspergillus clavatus | Promising antifungal activity | |

| Ajuga iva (Methanolic Extract) | Aspergillus niger | Promising antifungal activity | |

| Ajuga remota (Petroleum Ether Extract) | Various fungal pathogens | Most effective fraction | researchgate.net |

| Ajuga laxmannii (Ethanolic Extract) | Candida albicans | Potent antifungal activity | frontiersin.org |

Other Investigated Biological Activities

Research into related compounds from the Ajuga genus has uncovered significant neuroprotective potential. Ajugarin-I, a compound isolated from Ajuga bracteosa, has been shown to protect against vincristine-induced neuropathic pain. nih.gov Its mechanism of action involves the regulation of critical signaling pathways. Ajugarin-I alleviates oxidative stress and inflammation by modulating the Nrf2/NF-κB signaling pathway and suppresses apoptosis by regulating Bcl-2/Bax and Caspase-3 immunoreactivity. nih.gov These findings point to a multifaceted neuroprotective capability by targeting oxidative damage, inflammation, and programmed cell death. nih.gov

The inhibition of protein kinases is a key mechanism in neuroprotection. nih.gov Dysregulation of cyclin-dependent kinase 5 (CDK5) is implicated in various neurodegenerative disorders. nih.gov The inhibition of kinases such as CDK5 and glycogen (B147801) synthase kinase-3β (GSK-3β), which are involved in the hyperphosphorylation of tau proteins, is a promising therapeutic strategy for conditions like Alzheimer's disease. news-medical.netresearchgate.net While the direct inhibition of CDK5 and GSK-3β by this compound has not been explicitly detailed, the neuroprotective effects of related compounds like Ajugarin-I suggest that exploring the kinase-inhibiting potential of this class of molecules is a valuable avenue for future research.

Pre-clinical studies have demonstrated that extracts from various Ajuga species possess significant immunomodulatory and anti-inflammatory effects. These activities are attributed to the rich phytochemical content of the plants, including iridoids and polyphenolic compounds. mdpi.com

Extracts from Ajuga reptans and Ajuga genevensis have shown in vivo anti-inflammatory activity by reducing oxidative stress, phagocytosis, and the count of polymorphonuclear cells (PMN) and total leukocytes. mdpi.com Similarly, Ajuga laxmannii extract exhibited an anti-inflammatory effect through these same mechanisms. frontiersin.org A key mechanism of action identified for Ajuga integrifolia is the dose-dependent inhibition of pro-inflammatory enzymes, including cyclooxygenases (COX-1, COX-2) and lipoxygenase (5-LOX). semanticscholar.orgdntb.gov.ua

Furthermore, extracts from Ajuga decumbens and Ajuga spectabilis have been shown to reduce the production of nitric oxide (NO) and key pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in macrophages. nih.govnih.govmdpi.com This cytokine suppression is achieved by inhibiting the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) family. nih.govnih.gov Some research also indicates that Ajuga extracts can stimulate immune function by enhancing antibody production and macrophage phagocytosis. botanicalcube.com These findings collectively underscore the potential of Ajuga-derived compounds to modulate the immune response through multiple pathways.

Mechanisms of Action at the Molecular and Cellular Level

Identification and Validation of Specific Molecular Targets

Direct, experimentally validated molecular targets for Ajugapitin are not widely reported. While the plant extracts containing this compound have demonstrated biological activities, the specific proteins or enzymes that this compound directly interacts with at a molecular level to exert its effects are not clearly identified or validated. For instance, studies on Ajuga decumbens extract have shown an inhibitory effect on breast cancer cell invasion, which was linked to the suppression of the MAPK/ERK pathway and the reversal of epithelial-mesenchymal transition (EMT), as well as an impact on PI3K/Akt signaling pathways nih.gov. However, these observations pertain to the complex mixture of compounds within the extract, rather than solely to this compound.

Elucidation of Ligand-Receptor Binding Interactions

Modulation of Cellular Signaling Pathways

The direct modulation of cellular signaling pathways by isolated this compound is not extensively documented. However, based on the activities observed for Ajuga extracts, it is plausible that this compound contributes to these effects.

Signal transduction cascades are critical for transmitting external stimuli into cellular responses github.ioplos.orgillumina.com. The MAPK/ERK and PI3K/Akt pathways are prominent signal transduction cascades involved in various cellular processes, including cell growth, proliferation, and survival nih.govmdpi.comgithub.ioplos.orgillumina.comnih.govfrontiersin.orgpelagobio.combiorxiv.orgfrontiersin.orgresearchgate.netlibretexts.orgplantaedb.comnih.govqmclab.com. Studies on Ajuga decumbens extract have indicated its ability to suppress the MAPK/ERK pathway and influence PI3K/Akt signaling in breast cancer cells nih.govucl.ac.uk. While this suggests a potential role for compounds like this compound in modulating these cascades, specific experimental data demonstrating this compound's direct impact on the phosphorylation status of key kinases within these pathways or its exact mechanism of interference is not detailed.

There is no specific information available in the provided search results regarding the regulation of gene expression profiles, such as through transcriptomic analysis (e.g., microarray or RNA sequencing), directly by this compound. Transcriptomic analysis is a powerful tool used to identify genes that exhibit significant changes in expression levels under different conditions, providing insights into molecular mechanisms and potential therapeutic targets illumina.combiorxiv.orgfrontiersin.orgcd-genomics.comrapidnovor.comnih.gov.

The precise modulation of protein-protein interactions (PPIs) by this compound is not specified in the available literature. PPIs are fundamental to almost all cellular processes, including signal transduction, gene regulation, and metabolic pathways, and their dysregulation is often linked to disease states nih.govbmglabtech.comnih.govkhanacademy.org. While methods exist to study and modulate PPIs nih.govnih.govnih.govkhanacademy.org, direct evidence of this compound's influence on specific PPIs is not reported.

Enzyme Kinetic Studies for Inhibitory or Activating Effects

Detailed enzyme kinetic studies (e.g., determination of Km, Vmax, Ki, or IC50 values) specifically for this compound demonstrating its inhibitory or activating effects on particular enzymes are not found in the provided search results. Enzyme kinetics are crucial for understanding how a compound affects enzyme activity and can provide insights into its mechanism of action enzyme-modifier.chscientificarchives.complos.orgqmclab.comcd-genomics.com.

Data Tables

Due to the limited availability of specific quantitative data directly pertaining to this compound's molecular targets, ligand-receptor binding interactions, detailed cellular signaling modulation, gene expression profiles, protein-protein interactions, or enzyme kinetic parameters, it is not possible to generate detailed research findings or interactive data tables for these sections solely based on this compound. The existing information primarily refers to the general biological activities of Ajuga plant extracts.

Cellular Localization and Intracellular Distribution Studies

Cellular localization and intracellular distribution studies are fundamental to understanding a compound's mechanism of action by elucidating where it accumulates within a cell and how it is transported. These studies typically employ techniques such as fluorescence microscopy, immunolocalization, and quantitative analysis of cellular compartments following compound exposure researchgate.netresearchgate.netarxiv.orgarxiv.orgnih.govmdpi.com. For instance, immunolocalization studies can reveal the distribution of a protein throughout the nucleoplasm or its exclusion from the nucleus during mitosis arxiv.org. Similarly, tracking fluorescently labeled compounds can show their uptake pathways and subsequent trafficking to specific organelles like endosomes and lysosomes arxiv.orgnih.govmdpi.comarxiv.org. The efficiency and mechanism of cellular uptake can be influenced by factors such as surface modifications of particles, particle type, cell type, temperature, and incubation time arxiv.orgnih.govarxiv.org.

Despite the general importance of these studies in chemical biology and pharmacology, specific published research detailing the cellular localization and intracellular distribution of this compound is currently limited in the scientific literature. While Ajuga species extracts, from which this compound is derived, have been investigated for various biological activities, direct experimental findings on the precise cellular uptake, compartmentalization, or trafficking pathways of this compound itself are not extensively reported in available sources.

In Silico Modeling and Molecular Docking Simulations to Predict Interactions

In silico modeling and molecular docking simulations are powerful computational tools widely used in drug discovery and chemical biology to predict the interactions between small molecules (ligands) and biological targets, primarily proteins frontiersin.orgresearchgate.netmdpi.com. These methods can estimate the binding affinity and identify potential binding sites, offering insights into a compound's putative mechanisms of action without requiring extensive experimental work rsc.orgresearchgate.netarxiv.orgarxiv.orgfrontiersin.orgresearchgate.netmdpi.comdovepress.commdpi.comnih.govnih.govmdpi.comeijppr.comarxiv.orgnih.govmdpi.comfedlab.ruresearchgate.netglobalhealthsciencegroup.combiorxiv.orgdiva-portal.org. Molecular docking, for example, predicts the possible binding pose, interactions, and affinity between a small molecule and its target researchgate.net. Reverse docking is a valuable approach that allows for the prediction of biological targets for a molecule of interest by screening it against a library of protein structures frontiersin.orgmdpi.com. Molecular dynamics (MD) simulations further complement docking studies by providing atomic-level structural information and insights into the dynamic behavior and stability of protein-ligand complexes over time dovepress.comnih.govmdpi.comarxiv.orgnih.govfedlab.ruresearchgate.net.

While in silico methodologies are increasingly applied to natural products and their constituents, specific detailed research findings focusing on in silico modeling or molecular docking simulations to predict the direct molecular interactions of this compound are not widely documented in the publicly accessible scientific literature. Some studies have explored in silico analyses for small molecular weight ligands found in Ajuga bracteosa extracts, which include this compound, to assess their binding efficacy towards selected membrane proteins of target pathogens nih.gov. However, these studies generally highlight other specific compounds like Ergosterol and Decacetylajugrin IV as having high binding affinities, without providing explicit molecular docking or modeling data for this compound itself nih.gov. The broader Ajuga genus is known to contain various bioactive compounds, and computational approaches are being utilized to study their potential interactions researchgate.netnih.govacs.org. Nevertheless, comprehensive in silico studies dedicated solely to this compound's predicted protein targets or detailed interaction profiles remain to be a subject for future research.

Structure Activity Relationship Sar and Rational Design

Elucidation of Key Pharmacophoric Features for Biological Activity

Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger its biological response. Ajugapitin is known to exhibit antifeedant activity nih.gov. While general pharmacophore models are widely used in drug discovery to identify crucial functionalities for a compound's activity vscht.czplos.orgisopsoc.org, specific pharmacophoric features uniquely elucidated for this compound are not extensively detailed in the available literature. Typically, such elucidation would involve identifying hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups that are critical for binding to a target receptor sigmaaldrich.comnih.gov. For this compound, as a diterpenoid, its rigid polycyclic core and various oxygen-containing functionalities (furofuran, acetate (B1210297) ester, spiro-epoxide, cyclic acetal) likely contribute to its three-dimensional presentation and interaction profile with biological macromolecules nih.gov.

Influence of Specific Functional Groups and Substituents on Potency and Selectivity

Functional groups within a molecule play a pivotal role in determining its chemical and biological properties, including solubility, stability, and reactivity uni.luacs.org. This compound's structure includes several oxygen-containing functional groups such as acetate esters, hydroxyl groups, and an epoxide ring, in addition to its furofuran and cyclic acetal (B89532) moieties nih.gov. While the general principles of how functional groups influence potency and selectivity are well-established (e.g., through hydrogen bonding, hydrophobic interactions, or electrostatic interactions) uni.luacs.org, specific studies detailing the precise influence of each functional group or substituent within the this compound scaffold on its potency and selectivity are not broadly documented in the provided search results. However, it has been observed for related neo-clerodane diterpenoids, such as ajugarins, that "minimal structural variations" can strongly modulate their biological action, suggesting that even subtle changes to functional groups or their positions could significantly impact this compound's activity nih.gov.

Comparative Structure-Activity Analysis with this compound Derivatives and Other Neo-Clerodane Diterpenoids

This compound belongs to the class of neo-clerodane diterpenoids, a group of compounds known for their diverse biological activities, including insect antifeedant properties nih.govnih.gov. A notable derivative of this compound is 14,15-dihydrothis compound (B14767133), which differs by the saturation of a double bond nih.govresearchgate.net. Both this compound and its dihydro derivative have been isolated from Ajuga species, such as Ajuga remota and Ajuga chamaepitys, and have been reported to exhibit antifeedant activities nih.govnih.govresearchgate.net. The presence and concentration of these compounds can vary among different Ajuga species and even within different plant organs stmjournals.com.

While detailed quantitative comparative data tables are not explicitly provided in the search results, the general observation that "minimal structural variations" in related ajugarins can strongly modulate their biological action suggests that the subtle differences between this compound and 14,15-dihydrothis compound could lead to variations in their potency or spectrum of activity nih.gov. For instance, the anti-feedant activities of isolated compounds, including this compound and dihydrothis compound, against Spodoptera littoralis have been reported researchgate.net.

The following table conceptually illustrates a comparative analysis based on reported presence and activity:

| Compound Name | Structural Feature Variation from this compound | Reported Occurrence in Ajuga Species | Known Biological Activity (General) | PubChem CID |

| This compound | Base structure | A. bracteosa, A. chamaepitys, A. remota nih.gov | Antifeedant nih.gov | 21123700 |

| 14,15-Dihydrothis compound | Saturation at C-14, C-15 | A. iva, A. remota nih.govresearchgate.netstmjournals.com | Antifeedant researchgate.net | 14757825 |

Computational Approaches for SAR Analysis (e.g., QSAR, CoMFA, Molecular Descriptors)

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR), Comparative Molecular Field Analysis (CoMFA), and the use of molecular descriptors are powerful tools for understanding and predicting biological activity based on chemical structure chem960.comnih.gov. QSAR models establish mathematical relationships between molecular properties (descriptors) and biological activities, allowing for the prediction of activity for new or untested compounds chem960.com. Molecular descriptors quantify various aspects of a molecule's structure, including electronic, steric, and topological properties nih.govnih.gov. CoMFA, a 3D-QSAR method, correlates biological activity with steric and electrostatic fields around molecules vscht.cz.

While these methodologies are extensively applied in drug design and SAR studies for various compound classes nih.govresearchgate.net, specific applications of QSAR, CoMFA, or detailed molecular descriptor analyses directly on this compound or its derivatives are not extensively documented in the provided search results. However, general QSAR studies on other natural product derivatives have shown correlations between molecular features, such as the presence of electron-withdrawing groups, and enhanced biological activities like fungicidal effects researchgate.netresearchgate.net. If applied to this compound, such computational methods could provide valuable insights into the key structural requirements for its antifeedant activity and guide the design of more potent analogues.

Strategies for Rational Design and Optimization of this compound Analogues for Enhanced Activity or Specificity

Rational design strategies in medicinal chemistry involve the deliberate modification of a lead compound's structure to improve its biological activity, selectivity, or other desirable properties isopsoc.orgcdutcm.edu.cn. This process often leverages SAR information to make informed structural changes. For this compound, if rational design were to be undertaken, it would typically involve:

Identification of Key Pharmacophoric Elements: Although not explicitly defined for this compound in the provided results, identifying critical interaction points on the molecule would be the first step.

Modification of Functional Groups: Based on SAR insights, specific functional groups could be altered (e.g., ester hydrolysis, oxidation/reduction of hydroxyls, modification of the epoxide ring) to explore their impact on potency and selectivity. This would be guided by the general understanding that even "minimal structural variations" can significantly modulate activity in neo-clerodane diterpenoids nih.gov.

Stereochemical Control: Given the importance of stereochemistry, the synthesis of specific stereoisomers or conformationally restricted analogues could be explored to optimize interactions with the biological target.

Scaffold Hopping/Bioisosteric Replacement: Exploring different chemical scaffolds that maintain the essential pharmacophoric features but offer improved properties (e.g., metabolic stability, bioavailability) could be considered.

Computational Screening and Optimization: Techniques like molecular docking and QSAR/CoMFA would be invaluable for predicting the activity of designed analogues before their synthesis, thereby streamlining the optimization process isopsoc.orgresearchgate.net.

The goal of such rational design efforts for this compound analogues would be to enhance its antifeedant activity, potentially broaden its spectrum of action, or improve its stability and environmental profile for potential applications as a botanical pesticide.

Pharmacokinetics and Pharmacodynamics in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in in vitro and in vivo Animal Models

ADME studies are designed to characterize the fate of a compound within a living organism. Absorption refers to the process by which a compound enters the systemic circulation. Distribution describes its reversible transfer from the bloodstream to various tissues and organs. Metabolism involves the biochemical transformation of the compound, typically by enzymes, into metabolites. Excretion is the irreversible removal of the compound and its metabolites from the body. researchgate.netnih.gov

In vitro ADME assays, utilizing systems like cell cultures, liver microsomes, and hepatocytes, are crucial for early-stage drug discovery, allowing for the high-throughput screening and prioritization of compounds based on their predicted ADME properties. nih.govlipidmaps.org These assays provide preliminary data on aspects such as intestinal permeability, plasma protein binding, and metabolic stability. researchgate.netlipidmaps.org In vivo animal models, including rodents (e.g., mice and rats) and non-rodent species (e.g., dogs), are subsequently employed to provide a more comprehensive understanding of ADME in a living system, offering insights into systemic exposure, tissue distribution, and elimination pathways. bidd.groupnih.govnih.gov While animal models are widely used, it is recognized that interspecies differences in physiology and metabolic capacity can impact the direct translation of data to humans. nih.govnih.govnih.gov

Despite the known presence of this compound in various Ajuga species, detailed Absorption, Distribution, Metabolism, and Excretion (ADME) studies specifically focusing on this compound in pre-clinical mammalian models are not extensively documented in the publicly available scientific literature.

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are vital for understanding a compound's biotransformation pathways and assessing the potential activity or toxicity of its breakdown products. This compound is classified as a diterpenoid. nih.gov The Ajuga genus is known to contain a variety of diterpenoids, including this compound itself, and structurally related compounds such as 14,15-dihydrothis compound (B14767133), 15-ethoxy-14-hydrothis compound, ajugachin A, ajugachin B, and ajugalaevigatic acid. nih.gov For instance, 14,15-dihydrothis compound has been identified in Ajuga chamaepitys. nih.gov

Enzyme Systems Involved in this compound Biotransformation

Drug biotransformation in mammals is primarily mediated by various enzyme systems, notably cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolic reactions (e.g., oxidation, reduction, hydrolysis), and Phase II enzymes such as UDP-glucuronosyltransferases (UGTs), which facilitate conjugation reactions. researchgate.net These enzyme systems play a critical role in detoxifying and eliminating xenobiotics, including natural compounds. Understanding the specific enzymes involved in a compound's metabolism is crucial for predicting potential drug-drug interactions and inter-individual variability in response.

Information regarding the specific enzyme systems responsible for the biotransformation of this compound in mammalian models is not detailed in the current literature. While general principles of diterpenoid metabolism by various enzymes are known, direct experimental evidence for this compound's enzymatic biotransformation pathways in pre-clinical models is not widely reported.

Pre-clinical Bioavailability and Systemic Exposure Assessment

Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation, while systemic exposure quantifies the total amount of drug that the body is exposed to over time, typically measured by the Area Under the Concentration-Time Curve (AUC). These parameters are critical for determining appropriate dosing regimens and predicting therapeutic efficacy. Pre-clinical bioavailability studies often involve administering the compound via different routes (e.g., oral, intravenous) to animal models like rats and dogs, and then measuring plasma concentrations over time to calculate key pharmacokinetic parameters. bidd.group

Pharmacodynamic Markers and Biological Responses in Experimental Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's biological effects on its target or on physiological systems. researchgate.net These markers can provide evidence of target engagement, characterize the magnitude and duration of a drug's effect, and help establish dose-response relationships in experimental models. researchgate.netnih.gov

The genus Ajuga, from which this compound is isolated, is recognized for producing various bioactive compounds with a wide spectrum of pharmacological activities in mammals. These include adaptogenic, anabolic, antidiabetic, hepatoprotective, immunoprotective, wound-healing, antioxidant, anti-inflammatory, neuroprotective, antinociceptive, vasorelaxant, cytotoxic, and anticholinesterase effects, as demonstrated by studies on Ajuga extracts or other isolated compounds from the genus. nih.gov

However, specific pharmacodynamic markers and detailed biological responses directly attributable to isolated this compound in pre-clinical mammalian experimental models are not extensively documented. The most prominent reported activity for this compound itself is its antifeedant activity against Spodoptera littoralis, an insect species. nih.gov